Cas no 125518-48-1 (5-Bromothiazolidine-2,4-dione)

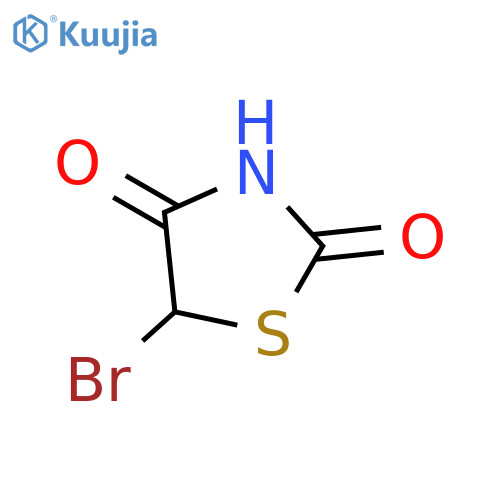

5-Bromothiazolidine-2,4-dione structure

商品名:5-Bromothiazolidine-2,4-dione

CAS番号:125518-48-1

MF:C3H2BrNO2S

メガワット:196.022478580475

MDL:MFCD03305737

CID:824563

PubChem ID:3493749

5-Bromothiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-Bromothiazolidine-2,4-dione

- 5-bromo-1,3-thiazolidine-2,4-dione

- 5-BroMo-2,4-thiazolidinedione

- 5-Bromo-1,3-Thiazolane-2,4-Dione(WX630018)

- 5-bromo-1,3-thiazolane-2,4-dione

- 5-bromo-thiazolidine-2,4-dione

- DTXSID60393006

- AKOS002663669

- AKOS016043201

- DB-340828

- W10365

- CS-0067344

- MFCD03305737

- KRBBGMOONSUDGO-UHFFFAOYSA-N

- 125518-48-1

- 7T-0067

- SCHEMBL2728324

-

- MDL: MFCD03305737

- インチ: InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7)

- InChIKey: KRBBGMOONSUDGO-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(C(Br)S1)=O

計算された属性

- せいみつぶんしりょう: 194.89896

- どういたいしつりょう: 194.89896g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 46.17

5-Bromothiazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D762146-1g |

5-Bromothiazolidine-2,4-dione |

125518-48-1 | 95% | 1g |

$760 | 2024-06-06 | |

| Key Organics Ltd | 7T-0067-10MG |

5-bromo-1,3-thiazolane-2,4-dione |

125518-48-1 | >90% | 10mg |

£63.00 | 2025-02-08 | |

| abcr | AB343002-100mg |

5-Bromo-1,3-thiazolane-2,4-dione; . |

125518-48-1 | 100mg |

€375.70 | 2025-02-19 | ||

| Apollo Scientific | OR450092-1g |

5-Bromothiazolidine-2,4-dione |

125518-48-1 | 1g |

£550.00 | 2025-02-20 | ||

| abcr | AB343002-250 mg |

5-Bromo-1,3-thiazolane-2,4-dione |

125518-48-1 | 250MG |

€686.10 | 2023-04-01 | ||

| abcr | AB343002-1 g |

5-Bromo-1,3-thiazolane-2,4-dione |

125518-48-1 | 1g |

€1,316.30 | 2023-04-01 | ||

| Key Organics Ltd | 7T-0067-5MG |

5-bromo-1,3-thiazolane-2,4-dione |

125518-48-1 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | 7T-0067-100MG |

5-bromo-1,3-thiazolane-2,4-dione |

125518-48-1 | >90% | 100mg |

£146.00 | 2025-02-08 | |

| 1PlusChem | 1P009FFV-1g |

5-Bromothiazolidine-2,4-dione |

125518-48-1 | 95% | 1g |

$818.00 | 2025-02-24 | |

| A2B Chem LLC | AE39115-250mg |

5-Bromothiazolidine-2,4-dione |

125518-48-1 | 95% | 250mg |

$424.00 | 2024-04-20 |

5-Bromothiazolidine-2,4-dione 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

125518-48-1 (5-Bromothiazolidine-2,4-dione) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:125518-48-1)5-Bromothiazolidine-2,4-dione

清らかである:99%/99%

はかる:250mg/1g

価格 ($):332.0/832.0